(S)-4-Benzylthiazolidine-2-thione

Descripción general

Descripción

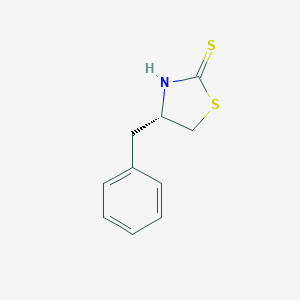

(S)-4-Benzylthiazolidine-2-thione is a chiral compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The this compound variant is characterized by the presence of a benzyl group attached to the fourth carbon and a thione group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzylthiazolidine-2-thione typically involves the reaction of L-cysteine with benzyl isothiocyanate. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic attack of the thiol group on the isothiocyanate. The reaction proceeds as follows:

- Dissolve L-cysteine in water.

- Add benzyl isothiocyanate to the solution.

- Adjust the pH to basic conditions using a suitable base such as sodium hydroxide.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Benzylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(S)-4-Benzylthiazolidine-2-thione is extensively used as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can influence drug efficacy and safety. The compound's ability to stabilize specific stereochemical configurations during reactions enhances the yield of desired enantiomers.

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.

- Enzyme Interaction : The compound acts as a ligand in enzyme-substrate interaction studies, which are essential for understanding metabolic pathways and drug design.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential as antiviral agents, particularly against viruses such as hepatitis C virus (HCV). The mechanism of action appears to involve inhibition of viral replication, making it a candidate for further investigation in antiviral drug development.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies evaluating the anticancer properties showed that this compound induced apoptosis in human cancer cell lines. The compound's ability to trigger cell death was linked to its interaction with specific cellular pathways involved in apoptosis regulation.

Mecanismo De Acción

The mechanism of action of (S)-4-Benzylthiazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2-thione: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

4-Methylthiazolidine-2-thione: Contains a methyl group instead of a benzyl group, which may alter its reactivity and biological activity.

4-Phenylthiazolidine-2-thione: Similar structure but with a phenyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

(S)-4-Benzylthiazolidine-2-thione is unique due to the presence of the benzyl group, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and proteins. This structural feature may contribute to its distinct biological activities and makes it a valuable compound for further research and development.

Actividad Biológica

(S)-4-Benzylthiazolidine-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. Its structural formula can be represented as follows:

This compound exhibits a thione functional group, which plays a crucial role in its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of thiazolidine-2-thione exhibit significant antimicrobial activity. A study demonstrated that various synthesized derivatives showed potent activity against several bacterial strains, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | E. coli | 32 µg/mL |

| 6b | S. aureus | 16 µg/mL |

| 6c | P. aeruginosa | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the antiproliferative effects on various cancer cell lines, compound 6k displayed an IC50 value of approximately 5 µM against MCF-7 (breast cancer) cells, indicating significant anticancer activity compared to standard chemotherapeutics .

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production and associated with conditions like gout. A derivative of this compound was found to be approximately 2.5 times more potent than allopurinol, a common XO inhibitor, with an IC50 value of 3.56 µmol/L .

Table 2: Xanthine Oxidase Inhibition Potency

| Compound | IC50 (µmol/L) | Comparison to Allopurinol |

|---|---|---|

| 6k | 3.56 | 2.5-fold more potent |

| Allopurinol | 8.9 | Reference |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in biochemical reactions. The thione group enhances its reactivity, allowing it to interact with specific enzymes or receptors in biological systems .

Enzyme Kinetics

Enzyme inhibition studies have shown that the compound exhibits mixed-type inhibition against xanthine oxidase, suggesting that it can bind both to the enzyme and the enzyme-substrate complex . Molecular docking studies further elucidated the binding interactions between the compound and the active site residues of XO, highlighting critical hydrogen bonds that stabilize the enzyme-inhibitor complex .

Propiedades

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466513 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-39-7 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.